molecular formula C22H16F3N3O B2971028 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one CAS No. 392704-08-4

2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

Cat. No.: B2971028
CAS No.: 392704-08-4
M. Wt: 395.385
InChI Key: JIYHQTLSCFCJQP-UHFFFAOYSA-N
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Description

2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions: Introduction of the phenylamino and trifluoromethylphenyl groups can be done through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group.

    Reduction: Reduction reactions could target the quinazolinone core or the trifluoromethyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the phenylamino and trifluoromethyl groups.

    3-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the phenylamino group.

    2-((Phenylamino)methyl)quinazolin-4(3H)-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the phenylamino and trifluoromethyl groups in 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one may confer unique chemical properties, such as increased lipophilicity, enhanced binding affinity to certain biological targets, or improved stability under various conditions.

Properties

IUPAC Name

2-(anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)15-7-6-10-17(13-15)28-20(14-26-16-8-2-1-3-9-16)27-19-12-5-4-11-18(19)21(28)29/h1-13,26H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHQTLSCFCJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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